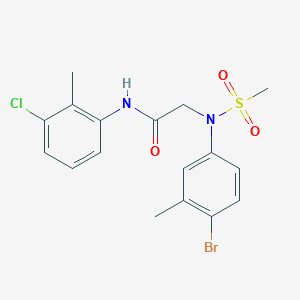
2-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-D-erythro-pentofuranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-D-erythro-pentofuranosylamine is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as 2-Me-4-NO2-Ph-β-D-ara-f or 2-Me-4-NO2-Ph-β-D-ery-P. It is a modified form of a naturally occurring sugar molecule, and its unique chemical structure has made it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-Me-4-NO2-Ph-β-D-ery-P is complex and varies depending on the specific application. However, in general, the compound works by binding to specific proteins or enzymes and altering their activity or function. This can provide valuable insights into the structure and function of these molecules and their role in biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Me-4-NO2-Ph-β-D-ery-P are also varied and depend on the specific application. However, the compound has been shown to have a variety of effects on cellular processes, including altering enzyme activity, regulating gene expression, and modulating cell signaling pathways. These effects can provide valuable insights into the underlying mechanisms of various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Me-4-NO2-Ph-β-D-ery-P is its specificity. The compound can be designed to target specific proteins or enzymes, allowing researchers to study their function in more detail. Additionally, the compound is stable and can be used in a variety of experimental conditions. However, there are also limitations to its use. The synthesis of the compound is complex and requires specialized knowledge and equipment. Additionally, the compound can be expensive and difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for research involving 2-Me-4-NO2-Ph-β-D-ery-P. One area of interest is the development of new probes that can target specific proteins or enzymes with greater specificity and efficiency. Additionally, researchers are interested in exploring the potential therapeutic applications of the compound, particularly in the treatment of cancer and other diseases. Finally, there is ongoing research into the underlying mechanisms of the compound's effects on cellular processes, which could provide valuable insights into the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 2-Me-4-NO2-Ph-β-D-ery-P involves several steps, including the protection of the sugar molecule, the nitration of the phenyl group, and the deprotection of the sugar molecule. The process is complex and requires specialized knowledge and equipment. However, the compound can be synthesized in sufficient quantities for research purposes.
Applications De Recherche Scientifique
2-Me-4-NO2-Ph-β-D-ery-P has been used extensively in scientific research, particularly in the fields of biochemistry and molecular biology. It has been used as a probe to study the structure and function of enzymes and other proteins. It has also been used to study the role of carbohydrates in various biological processes, including cell signaling and immune system function.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-(2-methyl-4-nitroanilino)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-7-4-8(14(17)18)2-3-9(7)13-12-5-10(16)11(6-15)19-12/h2-4,10-13,15-16H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYQIOUXQJGQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2CC(C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-5-(2-methyl-4-nitroanilino)oxolan-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)

![10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5109904.png)

![N~1~-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5109917.png)
![4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5109920.png)
![3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5109926.png)

![(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5109949.png)
![3-(3-chlorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5109953.png)
![N-(1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5109960.png)
![6-methyl-2-(methylsulfonyl)-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5109967.png)